N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a benzothiazole derivative featuring a 6-methyl substitution on the benzothiazole core, linked via a sulfanyl acetamide bridge to a triazolopyridazine scaffold bearing a pyridin-2-yl substituent. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . The sulfanyl (thioether) linkage introduces conformational flexibility and may influence metabolic stability compared to oxygen-based ethers.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS2/c1-12-5-6-15-16(10-12)30-19(22-15)23-18(28)11-29-20-25-24-17-8-7-14(26-27(17)20)13-4-2-3-9-21-13/h2-10H,11H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHKNIUZTNJGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Benzothiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Triazolo-pyridazine structure : Offers potential for interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has not been extensively tested in isolation; however, related compounds have demonstrated minimal inhibitory concentrations (MIC) in the low µg/mL range against various pathogens .
Anticancer Activity
The anticancer potential of similar benzothiazole derivatives has been well-documented. Studies have reported that compounds with structural similarities to this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .
The proposed mechanisms include:
- Inhibition of DNA gyrase : Certain triazole derivatives inhibit bacterial DNA gyrase, which is crucial for DNA replication .
- Induction of apoptosis : Compounds may trigger apoptotic pathways in cancer cells through various signaling cascades.
Study 1: Antimicrobial Efficacy
A study evaluated a series of benzothiazole derivatives against S. aureus and found that modifications at the benzothiazole ring significantly enhanced antibacterial activity. The compound is hypothesized to follow a similar trend due to its structural components .
Study 2: Anticancer Potential
In vitro assays on triazole-containing compounds revealed IC50 values ranging from 0.25 to 8 µg/mL against S. aureus GryB and S. pyogenes ParE mutants. This suggests that the compound may possess a comparable efficacy profile against cancer cells .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related benzothiazole and triazole-containing derivatives.
Table 1: Comparative Analysis of Structural and Functional Features
Notes on Comparison:
Structural Diversity: The target compound’s triazolopyridazine core differs from the tetrahydrobenzothieno-triazolopyrimidine in Compound 10a , which introduces steric and electronic variations. The pyridin-2-yl group may enhance solubility compared to phenyl substituents.
Synthetic Efficiency :
- Compound 10a is synthesized in 68–74% yield via nucleophilic substitution under mild conditions (K₂CO₃, acetone) . The target compound likely follows a similar pathway, but yields depend on the reactivity of the pyridinyl-triazolopyridazine intermediate.
Bioactivity :
- Benzothiazole derivatives with triazole or piperazine linkers exhibit anticancer activity via mechanisms such as topoisomerase inhibition or apoptosis induction . The pyridinyl group in the target compound could improve target selectivity, though experimental validation is required.
Research Findings and Implications
- Anticancer Potential: The benzothiazole-triazole pharmacophore is a validated scaffold in oncology. The target compound’s pyridinyl-triazolopyridazine system could target kinases (e.g., EGFR or VEGFR) due to its planar heterocyclic arrangement .
- Synthetic Scalability : The use of K₂CO₃ as a base in aprotic solvents (acetone/acetonitrile) is a robust method for sulfanyl acetamide formation, though purification challenges may arise with complex heterocycles .
- Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize assays comparing its potency with analogs like Compound 10a and the piperazine-linked derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
